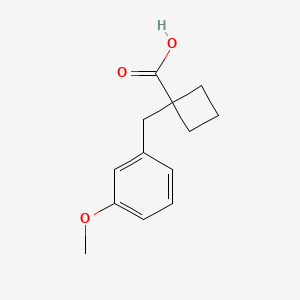

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

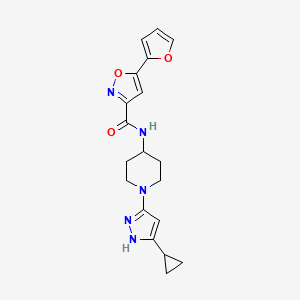

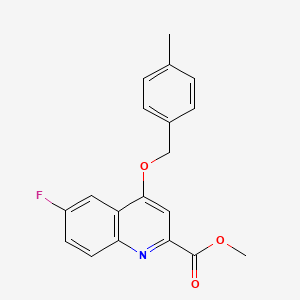

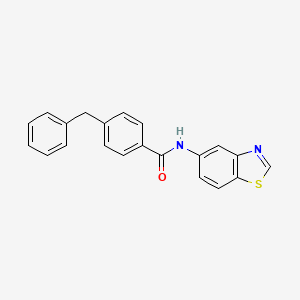

“1-(3-Methoxybenzyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H16O3 . It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H .

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxybenzyl)cyclobutanecarboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 3-methoxybenzyl group .Aplicaciones Científicas De Investigación

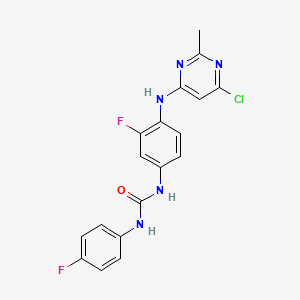

Antimicrobial Activity

Complexes derived from Schiff base ligands containing cyclobutane rings have been prepared and tested for antimicrobial activities. Studies have found that some of these complexes exhibit significant activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).

Photochemical Properties

Research on the photochemistry of cyclobutene derivatives has revealed their ability to form methyl ethers and esters in different solvents upon irradiation, demonstrating their utility in synthetic photochemistry and potential applications in designing light-responsive materials (Sakuragi et al., 1977).

Polymerization Processes

The reactivities of cyclobutene derivatives have been explored in ring-opening metathesis polymerization (ROMP), leading to polymers with various stereochemical compositions. This research has implications for the development of new polymeric materials with tailored properties (Song et al., 2010).

Cytotoxicity and Antibacterial Studies

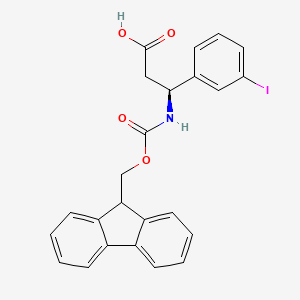

N-Heterocyclic carbene-silver complexes containing methoxybenzyl substitutions have been synthesized and evaluated for their antibacterial activity and cytotoxicity. These complexes show promise in medical applications, particularly in combating bacterial infections and cancer (Patil et al., 2010).

Synthetic Methodologies

A practical method for p-methoxybenzylation of hydroxy groups using a novel reagent demonstrates the versatility of methoxybenzyl derivatives in synthetic chemistry. This method can be applied to the synthesis of various organic compounds, expanding the toolbox of chemists (Yamada et al., 2013).

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPXMYNEFWIRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2(CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)